Defined Acceptance Limit in Modafinil API per Indian Pharmacopoeia
The Indian Pharmacopoeia monograph for Modafinil tablets establishes a specific acceptance criterion for Modafinil ester impurity (Methyl 2‑benzhydrylsulfinylacetate), whereas other impurities are subject to different limits [REFS‑1]. The ester impurity is limited to a maximum peak area of 0.5%, distinguishing it from the sum of unspecified impurities, which are capped at 0.05% each [REFS‑1]. This quantitative threshold is unique to this compound among modafinil‑related substances.
| Evidence Dimension | Maximum allowed peak area (area normalization, HPLC) in modafinil tablets |
|---|---|
| Target Compound Data | ≤0.5% (Modafinil ester impurity) |
| Comparator Or Baseline | Other unspecified impurities: ≤0.05% each |
| Quantified Difference | 10‑fold higher acceptable limit for the target compound compared to unspecified impurities |
| Conditions | HPLC analysis of modafinil tablets per Indian Pharmacopoeia monograph |
Why This Matters
Procurement of the precise impurity reference standard is essential to validate analytical methods and ensure compliance with this specific regulatory limit.
- [1] Indian Pharmacopoeia Commission. (2018). Modafinil Tablets. Retrieved from https://ipc.gov.in/monograph-detail?lang=en&id=2355 View Source
